![molecular formula C44H67N11O18 B124758 Glu-asn-asp-tyr-ile-asn-ala-ser-leu CAS No. 154301-48-1](/img/structure/B124758.png)
Glu-asn-asp-tyr-ile-asn-ala-ser-leu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glu-asn-asp-tyr-ile-asn-ala-ser-leu, commonly known as the peptide sequence RGD-IL-1α, is a bioactive peptide that has been extensively studied for its role in cell adhesion, migration, and proliferation. It is a short peptide consisting of nine amino acids and has been found to be a critical component in various biological processes, including wound healing, angiogenesis, and cancer metastasis.
Mécanisme D'action
The RGD-IL-1α peptide sequence binds to integrin receptors on the cell surface, specifically the αvβ3 and αvβ5 integrins. This binding activates signaling pathways that regulate cell adhesion, migration, and proliferation. The peptide sequence has also been found to interact with other proteins, such as fibronectin and vitronectin, which further enhances its biological activity.
Biochemical and Physiological Effects:
The RGD-IL-1α peptide sequence has several biochemical and physiological effects on cells. It promotes cell adhesion and spreading, which is essential for wound healing and tissue regeneration. The peptide sequence also stimulates cell migration, which is necessary for processes such as angiogenesis and cancer metastasis. Additionally, the peptide sequence has been found to promote cell proliferation, which is important for tissue growth and repair.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using the RGD-IL-1α peptide sequence in lab experiments is its ability to promote cell attachment and growth. This makes it a valuable tool for studying cell behavior in vitro. However, the peptide sequence has limitations in terms of its stability and solubility, which can affect its biological activity. Additionally, the peptide sequence may have different effects on different cell types, making it important to consider the specific experimental conditions.
Orientations Futures
There are several future directions for research on the RGD-IL-1α peptide sequence. One area of interest is the development of novel biomaterials that incorporate the peptide sequence for tissue engineering and regenerative medicine applications. Additionally, there is ongoing research on the use of the peptide sequence for targeted drug delivery and cancer therapy. Further studies are also needed to better understand the mechanism of action of the peptide sequence and its interactions with other proteins in the extracellular matrix.
Méthodes De Synthèse
The RGD-IL-1α peptide sequence can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain. The peptide chain is then cleaved from the resin and deprotected to obtain the final product.
Applications De Recherche Scientifique
The RGD-IL-1α peptide sequence has several applications in scientific research. It has been used as a tool for studying cell adhesion, migration, and proliferation. The peptide sequence is often immobilized onto surfaces to promote cell attachment and growth, making it a valuable tool for tissue engineering and regenerative medicine.
Propriétés
Numéro CAS |
154301-48-1 |
---|---|
Nom du produit |
Glu-asn-asp-tyr-ile-asn-ala-ser-leu |
Formule moléculaire |
C44H67N11O18 |
Poids moléculaire |
1038.1 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C44H67N11O18/c1-6-20(4)35(43(71)52-26(15-31(46)58)38(66)48-21(5)36(64)54-30(18-56)42(70)53-29(44(72)73)13-19(2)3)55-41(69)25(14-22-7-9-23(57)10-8-22)50-40(68)28(17-34(62)63)51-39(67)27(16-32(47)59)49-37(65)24(45)11-12-33(60)61/h7-10,19-21,24-30,35,56-57H,6,11-18,45H2,1-5H3,(H2,46,58)(H2,47,59)(H,48,66)(H,49,65)(H,50,68)(H,51,67)(H,52,71)(H,53,70)(H,54,64)(H,55,69)(H,60,61)(H,62,63)(H,72,73)/t20-,21-,24-,25-,26-,27-,28-,29-,30-,35-/m0/s1 |
Clé InChI |
YWYBJTRQRSRIAG-IRRGQOHVSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N |
Autres numéros CAS |
154301-48-1 |
Séquence |
ENDYINASL |
Synonymes |
ENDYINASL Glu-Asn-Asp-Tyr-Ile-Asn-Ala-Ser-Leu glutamyl-asparaginyl-aspartyl-tyrosyl-isoleucyl-asparaginyl-alanyl-seryl-leucine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.